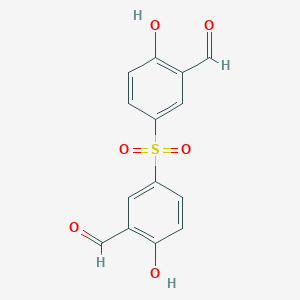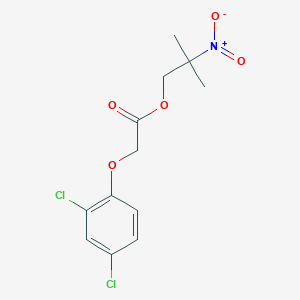
2-Methyl-2-nitropropyl (2,4-dichlorophenoxy)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-2-nitropropyl (2,4-dichlorophenoxy)acetate is a chemical compound with the molecular formula C12H13Cl2NO5. It is known for its applications in various fields, including agriculture and scientific research. The compound is characterized by its unique structure, which includes a nitro group, a methyl group, and a dichlorophenoxyacetate moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-nitropropyl (2,4-dichlorophenoxy)acetate typically involves the esterification of 2,4-dichlorophenoxyacetic acid with 2-methyl-2-nitropropanol. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced purification techniques, such as chromatography and crystallization, ensures the high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-Methyl-2-nitropropyl (2,4-dichlorophenoxy)acetate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The dichlorophenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include various amine derivatives, substituted phenoxyacetates, and other functionalized compounds.
Aplicaciones Científicas De Investigación
2-Methyl-2-nitropropyl (2,4-dichlorophenoxy)acetate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems and its role as a biochemical tool.
Medicine: Investigated for its potential therapeutic properties and as a model compound in drug development.
Industry: Utilized in the formulation of herbicides and pesticides due to its effectiveness in controlling unwanted vegetation
Mecanismo De Acción
The mechanism of action of 2-Methyl-2-nitropropyl (2,4-dichlorophenoxy)acetate involves its interaction with specific molecular targets. The compound is known to act as a plant growth regulator by mimicking natural plant hormones, leading to uncontrolled growth and eventual plant death. The nitro group and dichlorophenoxy moiety play crucial roles in its biological activity, affecting various biochemical pathways .
Comparación Con Compuestos Similares
Similar Compounds
2,4-Dichlorophenoxyacetic acid (2,4-D): A widely used herbicide with similar structural features.
2-Methyl-4-chlorophenoxyacetic acid (MCPA): Another herbicide with comparable properties.
2,4,5-Trichlorophenoxyacetic acid (2,4,5-T): Known for its historical use and similar mode of action.
Uniqueness
2-Methyl-2-nitropropyl (2,4-dichlorophenoxy)acetate stands out due to its unique combination of a nitro group and a dichlorophenoxyacetate moiety, which imparts distinct chemical and biological properties. Its specific structure allows for targeted applications in agriculture and research, making it a valuable compound in various fields .
Propiedades
Número CAS |
6319-36-4 |
|---|---|
Fórmula molecular |
C12H13Cl2NO5 |
Peso molecular |
322.14 g/mol |
Nombre IUPAC |
(2-methyl-2-nitropropyl) 2-(2,4-dichlorophenoxy)acetate |
InChI |
InChI=1S/C12H13Cl2NO5/c1-12(2,15(17)18)7-20-11(16)6-19-10-4-3-8(13)5-9(10)14/h3-5H,6-7H2,1-2H3 |
Clave InChI |
NTYBHPLIXLPXSI-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(COC(=O)COC1=C(C=C(C=C1)Cl)Cl)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


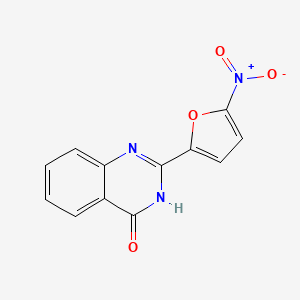
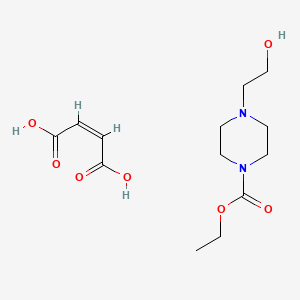

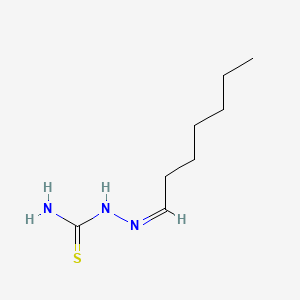
![2-Azabicyclo[2.2.0]hexa-2,5-diene](/img/structure/B14730968.png)
![6-Methyloctahydro-2H-pyrido[1,2-a]pyrazine](/img/structure/B14730980.png)
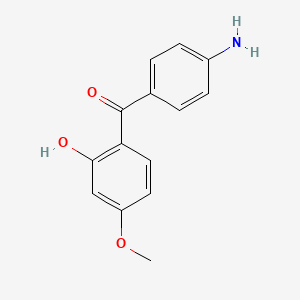
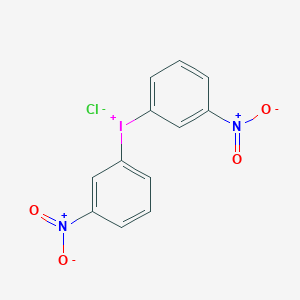


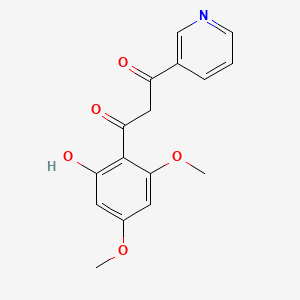

![[(5,6-Dichloro-1h-benzimidazol-2-yl)sulfanyl]acetic acid](/img/structure/B14731035.png)
